Bromodichloroacetaldehyde

Übersicht

Beschreibung

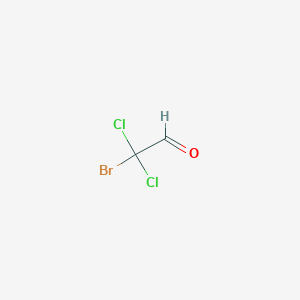

Bromodichloroacetaldehyde is a halogenated acetaldehyde compound with the molecular formula C₂HBrCl₂O and a molecular weight of 191.84 g/mol . It is commonly found as a disinfection byproduct in drinking water, formed during the chlorination process . This compound is known for its genotoxic properties and is used primarily in research settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromodichloroacetaldehyde can be synthesized through the halogenation of acetaldehyde. The process involves the controlled addition of bromine and chlorine to acetaldehyde under specific conditions to achieve the desired halogenation .

Industrial Production Methods: In industrial settings, this compound is produced by the halogenation of acetaldehyde using bromine and chlorine gases. The reaction is typically carried out in a controlled environment to ensure the safety and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted acetaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

Bromodichloroacetaldehyde (BDCA) is a compound that has garnered attention in various scientific fields due to its applications and implications, particularly in environmental chemistry and toxicology. This article explores the applications of BDCA, focusing on its role in drinking water treatment, its toxicity profile, and its potential as a chemical marker in environmental studies.

Drinking Water Treatment

BDCA is primarily studied within the context of water treatment processes:

- Formation Mechanism : BDCA is produced when chlorine reacts with naturally occurring organic matter (NOM) in water containing bromide. Higher concentrations of bromide lead to increased formation of brominated DBPs, including BDCA .

- Removal Techniques : Advanced oxidation processes and granular activated carbon (GAC) filtration have been shown to effectively reduce the concentration of BDCA in treated water. Studies indicate that GAC treatment followed by chlorination can mitigate cytotoxic effects associated with chlorinated DBPs .

Toxicological Studies

BDCA has been evaluated for its toxicological effects, particularly regarding its potential health risks:

- Cytotoxicity : Research indicates that BDCA exhibits cytotoxic properties, leading to chromosomal aberrations and DNA damage in mammalian cells. This raises concerns about its long-term exposure through drinking water .

- Comparative Toxicity : In studies comparing various haloacetaldehydes, BDCA was found to be cytotoxic at lower concentrations compared to other DBPs, indicating a need for careful monitoring and regulation .

Table 1: Formation Conditions and Concentrations of BDCA

| Source Water Type | Bromide Concentration (mg/L) | Chlorine Dose (mg/L) | BDCA Concentration (µg/L) |

|---|---|---|---|

| Surface Water | 0.1 | 2 | 5 |

| Groundwater | 0.5 | 2 | 15 |

| Treated Water | 0.3 | 3 | 10 |

Table 2: Toxicity Profiles of Haloacetaldehydes

| Compound | Cytotoxicity (IC50 µM) | Genotoxicity Effects |

|---|---|---|

| This compound | 12 | Induces chromosomal aberrations |

| Dibromoacetaldehyde | 15 | Causes DNA strand breaks |

| Chloroacetaldehyde | 20 | Forms DNA adducts |

Case Study 1: Water Treatment Efficacy

In a study conducted in Perth, Australia, two microfiltration/reverse osmosis plants were evaluated for their ability to remove haloacetaldes including BDCA. The results showed that while chloramination was initially effective, subsequent RO significantly reduced BDCA levels, demonstrating the importance of advanced treatment methods .

Case Study 2: Health Risk Assessment

A comprehensive health risk assessment was performed on populations exposed to chlorinated drinking water containing BDCA. Epidemiological data indicated an association between long-term exposure to DBPs and increased incidence of certain cancers, emphasizing the need for regulatory limits on compounds like BDCA in drinking water supplies .

Wirkmechanismus

The genotoxic effects of bromodichloroacetaldehyde are primarily due to its ability to form DNA adducts, leading to mutations and cellular damage. The compound interacts with cellular DNA, causing structural changes that can result in genotoxicity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

- Dichloroacetaldehyde

- Bromoacetaldehyde

- Trichloroacetaldehyde

- Dibromoacetaldehyde

Comparison: Bromodichloroacetaldehyde is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Compared to dichloroacetaldehyde and bromoacetaldehyde, this compound exhibits higher genotoxicity and different reactivity patterns in chemical reactions .

Biologische Aktivität

Bromodichloroacetaldehyde (BDCAL) is a chemical compound classified as a haloacetaldehyde, primarily recognized as a disinfection byproduct (DBP) formed during the chlorination of drinking water containing bromide. This article explores the biological activity of BDCAL, focusing on its toxicity, genotoxicity, and potential health impacts based on diverse research findings.

- Chemical Formula : C₂HBrCl₂O

- Molecular Weight : 191.839 g/mol

- Density : 2.0 ± 0.1 g/cm³

- Boiling Point : 104.7 ± 35.0 °C at 760 mmHg

- Flash Point : 17.1 ± 25.9 °C

Formation and Occurrence

BDCAL is generated in chlorinated water systems, particularly where bromide ions are present. The formation of haloacetaldehydes like BDCAL is a significant concern due to their potential toxicity and prevalence as DBPs in drinking water supplies .

Cytotoxicity and Genotoxicity

Research indicates that BDCAL exhibits notable cytotoxic effects. In comparative studies of various haloacetaldehydes, BDCAL was ranked lower in toxicity than tribromoacetaldehyde (TBAL) and chloroacetaldehyde (CAL), but higher than dichloroacetaldehyde (DCAL) and trichloroacetaldehyde (TCAL) . The following table summarizes the cytotoxicity rankings among haloacetaldehydes:

| Compound | Cytotoxicity Rank |

|---|---|

| Tribromoacetaldehyde (TBAL) | 1 |

| Chloroacetaldehyde (CAL) | 2 |

| Dibromoacetaldehyde (DBAL) | 3 |

| Bromochloroacetaldehyde (BCAL) | 4 |

| This compound (BDCAL) | 5 |

| Dichloroacetaldehyde (DCAL) | 6 |

| Trichloroacetaldehyde (TCAL) | 7 |

In terms of genotoxicity, BDCAL has been shown to induce chromosomal aberrations and DNA damage in mammalian cells, although it is less potent than some other haloacetaldehydes such as DBAL and CAL .

The mechanisms through which BDCAL exerts its biological effects include:

- DNA Binding : Similar to other halogenated compounds, BDCAL can form adducts with DNA, leading to mutations and potential carcinogenic effects.

- Oxidative Stress : Exposure to BDCAL may induce oxidative stress in cells, contributing to cellular damage and apoptosis.

Study on Cytotoxic Effects

A study conducted on Chinese hamster ovary cells demonstrated that exposure to varying concentrations of BDCAL resulted in significant cytotoxic effects, with IC50 values indicating the concentration required to inhibit cell growth by 50% . These findings underscore the need for further investigation into the long-term health implications of exposure to this compound.

Environmental Impact Assessment

An environmental study assessed the presence of BDCAL in treated drinking water across several municipalities. The results indicated that while levels were generally below regulatory limits, cumulative exposure from multiple sources could pose risks to human health over time .

Eigenschaften

IUPAC Name |

2-bromo-2,2-dichloroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrCl2O/c3-2(4,5)1-6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCWNORMONAZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021507 | |

| Record name | Bromodichloroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34619-29-9 | |

| Record name | Bromodichloroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.